3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family This compound is characterized by its unique structure, which includes a hydroxymethyl group, phenyl groups, and a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the hydroxymethyl and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The choice of reagents, catalysts, and purification methods is crucial to achieving consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrazolo[1,5-a]pyrazine core or the phenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl groups or the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the phenyl rings or the pyrazolo[1,5-a]pyrazine core.
Scientific Research Applications
3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure and biological activity make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its photophysical properties can be exploited in the design of fluorescent probes and sensors.
Biological Studies: The compound can be used as a tool to study cellular processes and molecular interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in inhibiting specific kinases.
Uniqueness
3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one stands out due to its unique combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions and its specific mechanism of action further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-15-18-19(17-9-5-2-6-10-17)22-24-14-13-23(21(26)20(18)24)12-11-16-7-3-1-4-8-16/h1-10,13-14,25H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDNMGFXZRSGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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